
N-(2,5-dimethyl-3-furoyl)glutamic acid
Vue d'ensemble
Description
N-(2,5-dimethyl-3-furoyl)glutamic acid (DFG) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFG is a derivative of glutamic acid and has a unique chemical structure that makes it useful for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethyl-3-furoyl)glutamic acid is not fully understood, but it is thought to work by modulating the glutamate signaling pathway. Glutamate is a neurotransmitter that plays a key role in the central nervous system, and this compound may work by inhibiting the release of glutamate or by blocking glutamate receptors. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant effects by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethyl-3-furoyl)glutamic acid in lab experiments is its unique chemical structure, which allows it to be used in a variety of studies. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain studies.
Orientations Futures
There are many potential future directions for research on N-(2,5-dimethyl-3-furoyl)glutamic acid. One area of research is the study of this compound in the treatment of cancer, as it has been shown to have anti-cancer effects in vitro. Another area of research is the study of this compound in the treatment of neurodegenerative diseases, as it may have potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound that has potential applications in various fields of scientific research. This compound can be synthesized using a variety of methods and has been shown to have unique biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on this compound. Overall, this compound is a promising compound that may have important applications in the study of various biological processes.
Applications De Recherche Scientifique
N-(2,5-dimethyl-3-furoyl)glutamic acid has been used in various scientific research studies due to its unique chemical structure. One of the major applications of this compound is in the study of the glutamate signaling pathway, which plays a crucial role in the central nervous system. This compound has also been used in the study of cancer cells, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has been used in the study of inflammation and oxidative stress, which are involved in many diseases.
Propriétés
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-6-5-8(7(2)19-6)11(16)13-9(12(17)18)3-4-10(14)15/h5,9H,3-4H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPWLVEOOCSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



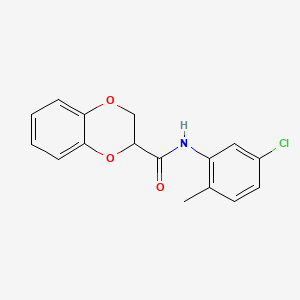
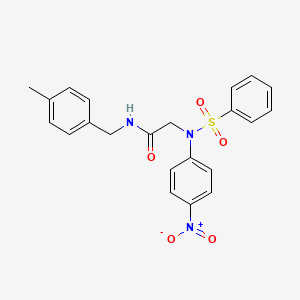
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926557.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzamide](/img/structure/B3926563.png)
![3-chloro-N-[({2-[(4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3926566.png)
![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)
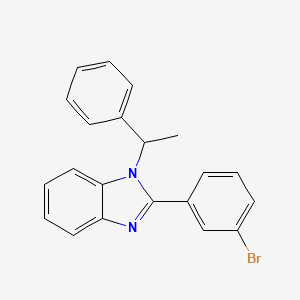
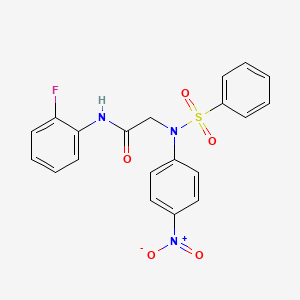

![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)
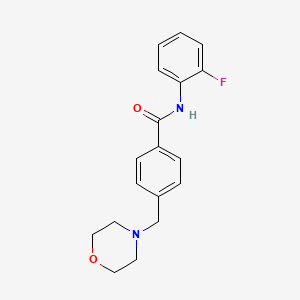
![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]nicotinamide](/img/structure/B3926647.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3926652.png)